molecular formula C9H14N2O4 B12801737 2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid CAS No. 87783-57-1

2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid

Cat. No.: B12801737
CAS No.: 87783-57-1
M. Wt: 214.22 g/mol
InChI Key: LRVHIGZNDIIEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-methylpropanoic acid . This nomenclature derives from the imidazolidinone core structure, which features a five-membered ring containing two nitrogen atoms at positions 1 and 3, along with ketone groups at positions 2 and 5. The substituents include:

  • 4,4-dimethyl groups on the imidazolidinone ring.
  • A 2-methylpropanoic acid moiety attached to the nitrogen at position 1 of the ring.

The compound’s molecular formula is C₉H₁₄N₂O₄ , with a molecular weight of 214.22 g/mol . Its systematic identifier, CAS 87783-57-1 , ensures unambiguous referencing across chemical databases. The SMILES notation O=C1NC(C(=O)N1C(C(=O)O)(C)C)(C)C further clarifies the connectivity of atoms, emphasizing the branched carboxylic acid group and the fused imidazolidinone system.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid is defined by its rigid imidazolidinone core and flexible side chains. Key features include:

  • Imidazolidinone Ring : The five-membered ring adopts a planar conformation due to conjugation between the carbonyl groups (C2=O and C5=O) and the adjacent nitrogen atoms. This planarity stabilizes the structure through resonance.
  • Substituent Orientation :
    • The 4,4-dimethyl groups occupy equatorial positions relative to the ring, minimizing steric hindrance.
    • The 2-methylpropanoic acid side chain extends perpendicularly from the ring, with free rotation possible around the N1–C bond.

Computational models suggest that the lowest-energy conformation involves a staggered arrangement of the methyl groups on the propanoic acid moiety, reducing van der Waals repulsions. However, experimental validation through techniques like nuclear magnetic resonance (NMR) or X-ray diffraction is currently absent in published literature.

Crystallographic Data and Solid-State Arrangement

As of the latest available data, no crystallographic studies (e.g., single-crystal X-ray diffraction) have been reported for this compound. The absence of solid-state structural data limits insights into its packing behavior or intermolecular interactions. Potential hydrogen-bonding sites include:

  • The carboxylic acid (–COOH) group, capable of forming dimeric structures.
  • The carbonyl oxygen atoms, which may participate in dipole-dipole interactions.

Future crystallographic investigations could elucidate the compound’s supramolecular architecture and thermal stability.

Comparative Analysis with Related Imidazolidinone Derivatives

The structural features of this compound distinguish it from other imidazolidinone derivatives. A comparison with RU-58841 (CAS 154992-24-2), a structurally related compound, highlights key differences:

Feature This compound RU-58841
Core Structure Imidazolidinone with 4,4-dimethyl substituents Imidazolidinone with aryl substituents
Side Chain 2-Methylpropanoic acid Trifluoromethylbenzonitrile
Molecular Formula C₉H₁₄N₂O₄ C₁₇H₁₈F₃N₃O₃
Functional Groups Carboxylic acid, ketones Nitrile, ketones, trifluoromethyl

The presence of a carboxylic acid group in this compound enhances its polarity compared to the lipophilic trifluoromethylbenzonitrile group in RU-58841. This difference likely influences solubility, reactivity, and potential biological interactions.

Another analog, 2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanamide , replaces the carboxylic acid with an amide group, altering hydrogen-bonding capacity and metabolic stability. Such structural variations underscore the versatility of the imidazolidinone scaffold in drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87783-57-1

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H14N2O4/c1-8(2)5(12)11(7(15)10-8)9(3,4)6(13)14/h1-4H3,(H,10,15)(H,13,14)

InChI Key

LRVHIGZNDIIEPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C(C)(C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid typically involves the reaction of 4,4-dimethyl-2,5-dioxo-1-imidazolidinyl with a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like crystallization or chromatography is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazolidinyl ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the imidazolidinyl ring.

Scientific Research Applications

2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The imidazolidinyl ring can form hydrogen bonds and other interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The propanoic acid group can also participate in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its dihydroimidazolone ring and branched propanoic acid chain. Below is a comparative analysis with key analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications/Notes Reference
2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid Dihydroimidazolone + propanoic acid 4,4-Dimethyl; 2-methylpropanoic acid ~228.22 (estimated) Potential neurological or metabolic intermediates
(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)acetic acid Dihydroimidazolone + acetic acid 4,4-Dimethyl; acetic acid ~186.16 Shorter chain may reduce lipophilicity
2-[(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid Dihydroimidazole + amino-propanoic acid Amino linker; 1-methyl ~213.21 Amino group enhances hydrogen bonding
(E)-2-(2,6-Dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-2-methylpropanoic acid (Elafibranor) Phenoxy + propanoic acid Phenolic core; thioether substituent ~439.52 PPAR agonist for liver diseases
Haloxyfop (2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) Pyridinyl-phenoxy + propanoic acid Chloro-trifluoromethyl pyridine ~375.74 Herbicide; acetyl-CoA carboxylase inhibitor
Key Observations:

Core Heterocycle vs. Aromatic Systems: The dihydroimidazolone core distinguishes the target compound from phenoxy-based therapeutics (e.g., Elafibranor) or pyridine-containing herbicides (e.g., haloxyfop). This ring system may influence electronic properties and target specificity .

Branched vs. Linear Chains: The 2-methylpropanoic acid group introduces steric bulk compared to acetic acid derivatives (e.g., (4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetic acid), likely improving metabolic stability by hindering enzymatic degradation .

Therapeutic vs.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The carboxylic acid group enhances water solubility, but the dimethyl and methyl substituents may reduce it compared to simpler analogs like (4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetic acid.
  • Synthetic Accessibility : The compound’s synthesis likely involves cyclization reactions similar to those used for imidazolidinyl intermediates in , where high yields (93%) were achieved via optimized protecting-group strategies .

Biological Activity

2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid (commonly referred to as the compound) is a synthetic organic molecule with potential biological activities. This compound is characterized by its unique imidazolidinone structure, which is known to influence its pharmacological properties. The following sections will discuss its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₁₄N₂O₄
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 113467-80-4
  • Structural Characteristics : The compound features a dioxoimidazolidinyl moiety that contributes to its reactivity and biological interactions.

The biological activity of the compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with imidazolidinone structures exhibit antimicrobial properties. The mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity, making it a candidate for further exploration against resistant strains like MRSA .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where imidazolidinone derivatives have shown promise in reducing inflammation .
  • Cytoprotective Properties : Research indicates that the compound might protect against oxidative stress by enhancing intracellular levels of cyclic GMP (cGMP) through inhibition of phosphodiesterase enzymes. This mechanism is crucial in preventing cellular damage during ischemic events .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit bacterial growth effectively. For instance, studies on various bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

In Vivo Studies

Animal model studies have indicated that administration of the compound leads to a significant reduction in inflammatory markers in tissues affected by induced inflammation. This suggests potential therapeutic applications in chronic inflammatory diseases .

Case Studies

StudyObjectiveFindings
Shanmuganandamurthy et al., 2007Evaluate antibacterial propertiesThe compound showed significant activity against MRSA, indicating its potential as a novel antibacterial agent .
Patent US9089612Investigate anti-inflammatory effectsDemonstrated efficacy in reducing inflammation in animal models, suggesting therapeutic applications for gastrointestinal disorders .
Research on cGMP modulationAssess cytoprotective effectsIncreased levels of cGMP were observed post-treatment, correlating with reduced oxidative stress markers in cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid, and how can reaction yields be optimized?

  • Methodology : Use multi-step condensation reactions involving imidazole precursors and methylpropanoic acid derivatives. For example, adopt protocols similar to those for synthesizing structurally related imidazole compounds (e.g., 2,4,5-tri-substituted imidazoles), where substituted benzaldehydes and ammonium acetate are reacted under acidic conditions . Optimize yields by varying reaction temperatures (e.g., 80–120°C) and solvent systems (e.g., acetic acid or ethanol). Monitor progress via TLC or HPLC .

Q. How should researchers characterize the crystal structure and stability of this compound under varying conditions?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) to resolve the 3D structure, referencing analogous imidazole derivatives (e.g., 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid) . Assess thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For environmental stability, conduct accelerated degradation studies under UV light, humidity, and oxidative conditions .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate of this compound, including abiotic/biotic degradation pathways?

  • Methodology : Implement a split-plot design with controlled variables (e.g., soil pH, microbial activity, and UV exposure) to simulate environmental conditions . Use LC-MS/MS to quantify degradation products and isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic pathways in soil or aquatic systems . Compare half-lives (t₁/₂) across ecosystems using kinetic modeling .

Q. How can contradictions in biological activity data (e.g., antioxidant vs. cytotoxic effects) be resolved for this compound?

  • Methodology : Apply dose-response assays (e.g., DPPH for antioxidants and MTT for cytotoxicity) under standardized conditions . Use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to analyze variance between replicates and experimental batches . Validate findings with orthogonal assays (e.g., ROS detection via fluorescence microscopy) .

Q. What computational methods are effective for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of homologous proteins (e.g., imidazole-binding enzymes) . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or purity across studies?

  • Methodology : Cross-validate protocols by replicating reactions under identical conditions (e.g., solvent purity, catalyst loading). Compare analytical data (e.g., NMR, HPLC) with published spectra . Investigate batch-to-batch variability using design of experiments (DoE) to identify critical factors (e.g., moisture sensitivity) .

Q. What strategies mitigate conflicting results in environmental persistence studies?

  • Methodology : Standardize test systems (e.g., OECD guidelines for biodegradation) to reduce variability . Use meta-analysis to reconcile data from diverse ecosystems, accounting for variables like organic carbon content or microbial diversity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.